(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine
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Overview
Description
(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine is a chiral amine compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-fluoro-4-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or crystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and enzymatic resolution are also employed to achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in the treatment of neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine and trifluoromethyl groups enhance its binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-2-amine: A structurally similar compound with an additional carbon atom in the alkyl chain.
3-Fluoro-4-(trifluoromethyl)aniline: A related compound lacking the ethanamine moiety.
Uniqueness
(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine is unique due to its chiral nature and the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in various research and industrial applications.
Properties
IUPAC Name |
(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOIWTAAYYAMKP-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C(F)(F)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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